molecular formula C29H27FN6O2S2 B2870704 N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide CAS No. 393870-71-8

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide

Cat. No.: B2870704
CAS No.: 393870-71-8
M. Wt: 574.69
InChI Key: AXVBDZMMNDIUSH-UHFFFAOYSA-N
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Description

The compound “N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide” is a derivative of benzothiazole . Benzothiazole derivatives are known for their wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds are then characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is determined using NMR, FTIR, and electronic spectroscopies along with elemental, thermal, room temperature magnetic susceptibility, and molar conductivity measurements . The elemental, spectral, and thermal analysis corroborates the proposed molecular formulae for the complexes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include the copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction is used to form 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined using various techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . For example, the compound N-(1,3-benzothiazol-2-yl)-2,4-dichlorobenzamide has a melting point of 208–210 °C .

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often studied using molecular docking studies. These studies examine the molecular interactions of the complexes with different enzymes of bacterial strains . The complexes show good molecular interactions with all the receptors .

Future Directions

Given the wide range of biological activities associated with benzothiazole derivatives, future research could focus on further exploring their potential therapeutic applications. Additionally, modifications of the benzothiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be a promising direction .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN6O2S2/c1-29(2,3)19-10-8-18(9-11-19)26(38)31-16-24-34-35-28(36(24)21-14-12-20(30)13-15-21)39-17-25(37)33-27-32-22-6-4-5-7-23(22)40-27/h4-15H,16-17H2,1-3H3,(H,31,38)(H,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVBDZMMNDIUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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